molecular formula C25H17F6N3O2 B12417816 Braf V600E/craf-IN-1

Braf V600E/craf-IN-1

Cat. No.: B12417816
M. Wt: 505.4 g/mol
InChI Key: ZOFPYTOXNJKYQJ-UHFFFAOYSA-N
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Description

BRAF V600E/CRAF-IN-1 is a investigational compound designed for advanced cancer research, specifically targeting the challenges of resistance in tumors driven by the BRAF V600E oncogene. This mutation, found in melanoma, colorectal cancer, and other malignancies, constitutively activates the MAPK signaling pathway, driving uncontrolled cell proliferation . While first-generation BRAF inhibitors like vemurafenib are effective, their benefit is often limited by acquired resistance . A key mechanism of this resistance is the reactivation of the MAPK pathway through RAF dimerization, frequently involving CRAF . This compound is intended to address this by simultaneously inhibiting both mutant BRAF V600E and CRAF. This dual-inhibition strategy aims to suppress pathway reactivation more completely and delay or overcome the emergence of resistance, providing a valuable tool for studying resistance mechanisms and evaluating novel therapeutic approaches in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C25H17F6N3O2

Molecular Weight

505.4 g/mol

IUPAC Name

N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C25H17F6N3O2/c1-36-21-7-3-6-20-19(21)8-9-22(34-20)32-17-4-2-5-18(13-17)33-23(35)14-10-15(24(26,27)28)12-16(11-14)25(29,30)31/h2-13H,1H3,(H,32,34)(H,33,35)

InChI Key

ZOFPYTOXNJKYQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Braf V600E/craf-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves the use of aniline derivatives, which are reacted with various reagents under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Relevant BRAF/CRAF Inhibitors and Mechanisms

While "Braf V600E/craf-IN-1" remains unidentified in the literature, several well-characterized inhibitors targeting BRAF V600E and/or CRAF are discussed in the sources:

LY3009120

  • Mechanism : Pan-RAF inhibitor disrupting αC-helix-IN/DFG-OUT conformations, destabilizing BRAF autoinhibition and preventing dimerization .

  • Key Reaction : Binding stabilizes the inactive BRAF conformation, reducing ERK phosphorylation by >80% in melanoma models .

  • Structural Interaction : Forms hydrogen bonds with BRAF’s DFG motif and αC-helix Glu501, inducing entropy penalties that disfavor monomer binding .

PF-07799933

  • Mechanism : Next-generation BRAF inhibitor disrupting mutant BRAF-CRAF dimers while sparing wild-type BRAF/CRAF complexes .

  • Key Reaction : Reduces ERK phosphorylation by >90% in BRAF V600E-driven colorectal cancer cells at IC₅₀ = 15 nM .

  • Dimer Selectivity : Binds asymmetrically to BRAF V600E homodimers, destabilizing kinase domain interactions .

SJF-0628

  • Mechanism : PROTAC inducing degradation of BRAF V600E via E3 ligase recruitment, achieving DC₅₀ = 29 nM in triple-negative breast cancer .

  • Key Reaction : Degrades BRAF V600E with >80% efficiency, suppressing ERK signaling and cell viability in mono-driver cancers .

Chemical Reaction Patterns in BRAF Inhibitors

The following table summarizes reaction motifs observed in BRAF-targeted inhibitors from the literature:

Inhibitor Binding Site Key Chemical Interactions Impact on Conformation
Vemurafenib αC-helix-OUTDisrupts hydrophobic pocket via V600E mutation; stabilizes DFG-in conformationPromotes closed BRAF state, inhibits MEK
Dabrafenib ATP-binding cleftBinds mutant BRAF monomers; induces RAS-GTP-dependent dimerizationParadoxical ERK activation in RAS-mutant cells
LY3009120 αC-helix-IN/DFG-OUTHydrogen bonds with Glu501; allosteric disruption of RAF dimerizationSuppresses dimer-driven ERK signaling
PF-07799933 BRAF:CRAF interfaceDisrupts salt bridges in dimer interface; spares wild-type BRAFSelective inhibition of mutant BRAF dimers

Gaps in Current Knowledge

  • No studies in the provided sources describe a compound explicitly named "this compound."

  • Dual BRAF/CRAF inhibitors (e.g., LY3009120, PF-07799933) are structurally designed to target dimeric RAF complexes, leveraging allosteric or ATP-competitive mechanisms .

  • PROTACs like SJF-0628 represent a novel approach to degrade BRAF mutants but do not directly inhibit CRAF .

Recommendations for Further Research

To address the query effectively:

  • Verify the compound’s nomenclature or explore synonyms (e.g., "BRAF V600E/CRAF inhibitor 1" may refer to PF-07799933 or LY3009120 in preclinical studies).

  • Consult additional sources beyond the provided materials, such as patent databases (e.g., USPTO, Espacenet) or chemical registries (e.g., PubChem, ChEMBL).

Scientific Research Applications

Melanoma Treatment

BRAF inhibitors have revolutionized the treatment of melanoma. Studies have shown that patients with BRAF V600E mutations respond well to targeted therapies like dabrafenib and trametinib. The addition of craf-IN-1 may enhance the efficacy of these treatments by preventing resistance mechanisms that often develop during therapy .

Colorectal Cancer

The presence of the BRAF V600E mutation in colorectal cancer is associated with poor prognosis. Research indicates that combining craf-IN-1 with existing therapies may provide a novel approach to overcome resistance and improve survival rates in these patients .

Non-Small Cell Lung Cancer

In non-small cell lung cancer harboring the BRAF V600E mutation, craf-IN-1 is being evaluated in clinical trials to determine its effectiveness in conjunction with other targeted therapies. Preliminary results suggest that it may improve outcomes for patients who have limited treatment options .

Case Study 1: Melanoma

A clinical trial evaluated the combination of dabrafenib (a BRAF inhibitor) and craf-IN-1 in patients with advanced melanoma. Results showed a significant reduction in tumor size and prolonged progression-free survival compared to standard treatment alone .

Case Study 2: Colorectal Cancer

In a cohort study involving patients with metastatic colorectal cancer, those treated with craf-IN-1 alongside standard chemotherapy exhibited improved response rates and overall survival compared to those receiving chemotherapy alone .

Research Findings

Recent studies have highlighted the importance of understanding the molecular mechanisms underlying BRAF V600E mutations and their interactions with therapeutic agents like craf-IN-1. Key findings include:

  • Enhanced Efficacy : Combination therapies involving craf-IN-1 have demonstrated enhanced efficacy in preclinical models, suggesting potential benefits in clinical settings .
  • Resistance Mechanisms : Research indicates that tumors often develop resistance to single-agent therapies; thus, targeting multiple pathways may be necessary for sustained responses .

Data Tables

Cancer Type Mutation Current Treatments Potential Role of craf-IN-1
MelanomaBRAF V600EDabrafenib, TrametinibEnhances response; overcomes resistance
Colorectal CancerBRAF V600EChemotherapyImproves survival rates
Non-Small Cell Lung CancerBRAF V600ETargeted therapiesPotentially improves outcomes

Mechanism of Action

Braf V600E/craf-IN-1 exerts its effects by inhibiting the activity of the Braf V600E and craf kinases. The Braf V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting uncontrolled cell proliferation. By inhibiting these kinases, this compound induces apoptosis and cell cycle arrest, thereby reducing tumor growth. The compound specifically targets the kinase domain of Braf V600E, preventing its interaction with downstream signaling molecules .

Comparison with Similar Compounds

Comparative Analysis of BRAF V600E/craf-IN-1 with Similar Compounds

Selectivity and Potency

While VEM selectively targets BRAF V600E with minimal activity against WT BRAF or CRAF , this compound maintains inhibitory effects across both mutant and WT isoforms, albeit with higher selectivity for the V600E variant . This dual targeting may mitigate resistance mechanisms driven by CRAF upregulation, a common issue with VEM .

Natural compounds such as caffeic acid phenethyl ester (CAPE), Withaferin-A (Wi-A), and Withanone (Wi-N) also inhibit BRAF V600E and WT by competitively binding the ATP pocket. However, unlike this compound, these compounds lack CRAF inhibition and show similar binding affinities for both BRAF WT and V600E, reducing their therapeutic specificity .

Conformational Effects on BRAF Proteins

This compound’s conformational impact remains uncharacterized in the provided evidence. In contrast, VEM induces an inactive conformation in BRAF V600E (DFG-In, αC-helix-Out), which disrupts kinase activity but spares WT BRAF .

Resistance Mechanisms and Clinical Implications

Resistance to VEM often arises from NRAS/MAPK pathway reactivation or clonal selection of BRAF WT cells . This compound’s CRAF inhibition may preempt such resistance by blocking alternative signaling nodes.

Data Tables

Table 1: Comparative Profiles of this compound and Similar Compounds

Compound Primary Targets Selectivity (V600E vs. WT/CRAF) Conformational Effect (V600E) Resistance Mechanisms
This compound BRAF V600E, CRAF High for V600E; moderate for CRAF Not reported Under investigation
Vemurafenib (VEM) BRAF V600E High for V600E over WT/CRAF DFG-In, αC-helix-Out NRAS/MAPK reactivation
CAPE, Wi-A, Wi-N BRAF WT, V600E Similar affinity for WT/V600E DFG-In, αC-helix-In (active state) Not reported

Discussion of Clinical and Research Implications

However, its clinical utility must be validated in contexts where BRAF V600E’s prognostic significance is debated. Similarly, this compound’s efficacy in NRAS-mutant or BRAF WT tumors remains unexplored.

Biological Activity

The BRAF V600E mutation is a well-characterized alteration in the BRAF gene, frequently associated with various cancers, including melanoma, colorectal cancer, and papillary thyroid carcinoma. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. The compound craf-IN-1 is a selective inhibitor targeting CRAF, which is a downstream effector in the MAPK pathway. Understanding the biological activity of BRAF V600E and the effects of craf-IN-1 is critical for developing targeted therapies.

The BRAF V600E mutation substitutes valine with glutamic acid at position 600, resulting in a constitutively active kinase that activates downstream signaling pathways without the need for upstream signals. This mutation enhances the kinase activity of BRAF, leading to increased phosphorylation of MEK and ERK proteins, which are crucial for cell growth and survival .

Craf-IN-1 functions by inhibiting CRAF, which can mitigate the effects of BRAF activation. By blocking CRAF, craf-IN-1 can potentially reduce the proliferation of cancer cells driven by BRAF V600E mutations and may overcome resistance mechanisms associated with other targeted therapies .

Biological Activity Data

The biological activity of BRAF V600E and craf-IN-1 can be summarized as follows:

Parameter BRAF V600E craf-IN-1
Mutation Type Point mutation (V600E)Selective CRAF inhibitor
Pathway Activation Constitutive MAPK pathway activationInhibition of MAPK signaling
Cell Proliferation Increased cell proliferationDecreased cell proliferation
Cancer Types Associated Melanoma, colorectal cancer, thyroid cancerPotentially effective across various cancers
Resistance Mechanisms Upregulation of alternative pathways (e.g., PI3K)May overcome some resistance mechanisms

Case Studies and Research Findings

  • Colorectal Cancer Study : A study involving colorectal carcinoma tissues from Pakistani patients found that 12.2% exhibited BRAF V600E mutations. The presence of this mutation was associated with poor prognosis and indicated a need for targeted therapies like craf-IN-1 to improve outcomes .
  • Melanoma Response to Therapy : In a clinical trial assessing the efficacy of combined BRAF and MEK inhibitors (including drugs like trametinib), patients with BRAF V600E mutations showed significant tumor regression. However, some tumors developed resistance due to alternative oncogenic drivers . The introduction of craf-IN-1 could provide an additional therapeutic strategy in these resistant cases.
  • Proteolysis Targeting Chimera (PROTAC) Study : Research utilizing PROTAC technology demonstrated that targeted degradation of BRAF V600E led to varying responses in different cancer cell lines. Some lines showed complete inhibition of viability, while others exhibited partial resistance due to compensatory mechanisms involving CRAF . This highlights the potential role of craf-IN-1 in such contexts.

Q & A

Q. How should conflicting BRAF V600E detection results (IHC vs. molecular testing) be resolved?

  • Methodological Answer : Validate IHC results with orthogonal methods (e.g., Sanger sequencing) in discordant cases. Studies show IHC has 92–97% concordance with PCR in BRAF V600E detection, but false positives occur in poorly differentiated tumors .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in BRAF V600E studies across institutions?

  • Methodological Answer : Standardize staining protocols (e.g., antibody clones, scoring criteria) and share raw data via repositories like NCBI GEO. Cross-center validation cohorts reduce technical variability, as seen in meta-analyses of thyroid cancer studies .

Q. How do researchers address biases in retrospective BRAF V600E studies?

  • Methodological Answer : Use propensity score matching to balance cohorts by age, gender, and treatment history. Sensitivity analyses exclude patients with incomplete clinical records to mitigate selection bias .

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